3-Furan-3-YL-propionaldehyde

Description

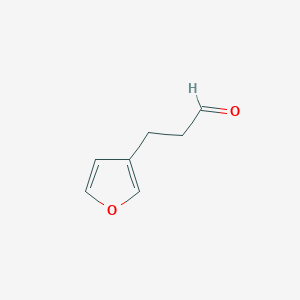

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-3-yl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c8-4-1-2-7-3-5-9-6-7/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKLUTOJDZGYAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451564 | |

| Record name | 3-FURAN-3-YL-PROPIONALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56859-93-9 | |

| Record name | 3-Furanpropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56859-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-FURAN-3-YL-PROPIONALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Superacidic Media:

Research on the behavior of the related compound, 3-(furan-2-yl)propenoic acid, in the Brønsted superacid TfOH has shown that it undergoes hydroarylation at the carbon-carbon double bond. mdpi.com This proceeds through the formation of O,C-diprotonated reactive electrophilic species. mdpi.com It is plausible that 3-furan-3-yl-propionaldehyde, in a similar superacidic environment, could undergo protonation of the aldehyde oxygen, enhancing the electrophilicity of the furan (B31954) ring and potentially leading to novel cyclization or rearrangement products, depending on the reaction conditions and the presence of other nucleophiles.

Diels Alder Reactions:

Furan (B31954) and its derivatives are known to participate as dienes in Diels-Alder reactions. The reactivity of the furan ring in these cycloadditions is sensitive to the electronic nature of its substituents. mdpi.com For 2-substituted furans, electron-donating groups enhance reactivity, while electron-withdrawing groups diminish it. mdpi.com The aldehyde group is electron-withdrawing, which would decrease the reactivity of the furan ring in a normal electron-demand Diels-Alder reaction. However, in inverse-electron-demand Diels-Alder reactions, this could be advantageous. The regioselectivity of Diels-Alder reactions with 2-substituted furans is influenced by a balance of steric and electronic factors. nih.gov It is anticipated that 3-furan-3-yl-propionaldehyde would exhibit distinct regioselectivity in such reactions compared to its 2-yl counterpart due to the different placement of the electron-withdrawing group.

Catalytic Transformations:

The development of new catalytic systems offers exciting possibilities for the selective transformation of 3-furan-3-yl-propionaldehyde. For instance, metal-catalyzed cross-coupling reactions could be employed to functionalize the furan (B31954) ring at specific positions. The synthesis of 2,3-disubstituted furans has been achieved through the lithiation of 2-methyl-3-furoic acid, demonstrating that selective functionalization at the C2 position of a 3-substituted furan is possible. scholaris.carsc.org This suggests that catalytic C-H activation strategies could be developed for the direct functionalization of the furan ring in this compound.

Detailed Research Findings

While specific experimental data on the structure-reactivity relationships of this compound in novel environments is currently limited in publicly available literature, studies on analogous compounds provide valuable insights.

Synthesis of 3-Formylbenzofurans: A study on the synthesis of 3-formylbenzofurans from 2-hydroxychalcones has shown that the formation of the 3-formyl group can proceed through a diprotonated intermediate under acidic conditions. nih.gov This mechanism could be relevant to the behavior of this compound in acidic media.

Thermal Decomposition of Furfural (B47365): Studies on the thermal decomposition of furfural (furan-2-carbaldehyde) indicate that it can decarbonylate to form furan. researchgate.net The stability and decomposition pathways of this compound under thermal stress in novel reaction environments, such as pyrolysis reactors, represent an area for future investigation.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

In the ¹H NMR spectrum of 3-Furan-3-YL-propionaldehyde, distinct signals are expected for the protons of the furan (B31954) ring and the propionaldehyde (B47417) side chain. The aldehydic proton (CHO) is anticipated to appear significantly downfield, typically in the range of δ 9.5-10.0 ppm, as a triplet due to coupling with the adjacent methylene (B1212753) protons. The protons on the furan ring are expected to be in the aromatic region, with the proton at the C2 position being the most deshielded. The methylene protons of the propionaldehyde chain would exhibit complex splitting patterns due to their diastereotopic nature and coupling to both the adjacent furan ring and the aldehyde proton.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on C2 of Furan | ~7.4 | Singlet (or narrow triplet) | ~1.5-2.0 |

| H on C4 of Furan | ~6.4 | Singlet (or narrow triplet) | ~1.5-2.0 |

| H on C5 of Furan | ~7.3 | Singlet (or narrow triplet) | ~1.0-1.5 |

| CH₂ (alpha to furan) | ~2.9 | Triplet of triplets | ~7.5, ~1.5 |

| CH₂ (beta to furan) | ~2.8 | Triplet | ~7.5 |

| CHO | ~9.8 | Triplet | ~1.5 |

Disclaimer: The data in this table is predicted based on analogous compounds and has not been experimentally verified for this compound.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the aldehyde is the most deshielded and is expected to appear at approximately δ 200 ppm. The sp² hybridized carbons of the furan ring would resonate in the aromatic region (δ 110-150 ppm), while the sp³ hybridized carbons of the propyl chain would be found further upfield.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~202 |

| C3 of Furan | ~125 |

| C2 of Furan | ~143 |

| C5 of Furan | ~140 |

| C4 of Furan | ~110 |

| CH₂ (alpha to furan) | ~23 |

| CH₂ (beta to furan) | ~44 |

Disclaimer: The data in this table is predicted based on analogous compounds and has not been experimentally verified for this compound.

The regiochemistry, specifically the attachment of the propionaldehyde chain to the 3-position of the furan ring, can be unequivocally confirmed using two-dimensional (2D) NMR experiments. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon signals. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments would show long-range correlations (over two to three bonds) between protons and carbons. For instance, correlations between the protons on the C2 and C4 positions of the furan ring and the C3 carbon would confirm the substitution pattern.

As this compound does not possess any chiral centers, the molecule is achiral and does not have stereoisomers. Therefore, the elucidation of stereochemistry is not applicable.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A strong and sharp absorption band characteristic of the C=O stretching vibration of an aliphatic aldehyde is expected in the IR spectrum of this compound. This peak is typically observed in the region of 1740-1720 cm⁻¹. docbrown.info The presence of this intense band is a clear indicator of the aldehyde functionality.

The furan ring exhibits several characteristic vibrational modes. These include C-H stretching vibrations typically observed around 3100 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and the distinctive C-O-C stretching of the furan ring, which usually appears as a strong band between 1250 and 1000 cm⁻¹. nist.gov

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2850 and ~2750 (often two bands) | Medium |

| Alkyl C-H | Stretch | 2960-2850 | Medium to Strong |

| Carbonyl C=O | Stretch | 1740-1720 | Strong |

| Furan C=C | Stretch | 1600-1450 | Medium to Weak |

| Furan C-O-C | Stretch | 1250-1000 | Strong |

Disclaimer: The data in this table is predicted based on analogous compounds and has not been experimentally verified for this compound.

Chromatographic and Mass Spectrometric Techniques

Chromatography, coupled with mass spectrometry, provides the high sensitivity and selectivity required for the detailed analysis of furan aldehydes.

Gas chromatography combined with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Due to its high resolving power and sensitive detection, GC-MS is exceptionally well-suited for assessing the purity of a sample and creating a detailed impurity profile. The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a capillary column. The mass spectrometer then detects and identifies the individual components as they elute from the column based on their unique mass-to-charge ratio and fragmentation patterns.

In the context of this compound, GC-MS can effectively separate it from structurally similar isomers, such as 2-methylfuran (B129897) and 3-methylfuran (B129892), which can be challenging with other methods. researchgate.netnih.gov Impurity profiling involves identifying and quantifying any by-products from the synthesis or raw materials remaining in the final product. Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity by using multiple reaction monitoring (MRM) mode, which minimizes interference from matrix components and provides more definitive identification of trace-level impurities. researchgate.netnih.gov

Table 1: Typical GC-MS/MS Parameters for Furan Derivative Analysis This table is interactive. Click on headers to sort.

| Parameter | Setting | Purpose | Source |

|---|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Separation of analytes based on polarity and boiling point. | researchgate.netnih.gov |

| Injector Temperature | 280 °C | Ensures complete volatilization of the sample. | nih.gov |

| Carrier Gas | Helium | Inert mobile phase to carry analytes through the column. | nih.gov |

| Flow Rate | 1.0 mL/min | Optimal flow for separation efficiency. | nih.gov |

| Oven Program | Initial 32°C (4 min), ramp 20°C/min to 200°C (3 min) | Temperature gradient to elute compounds with different volatilities. | nih.gov |

| Detection Mode | Tandem MS (MRM) | High selectivity and sensitivity for specific compound detection. | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of furan derivatives, including this compound. Unlike GC, HPLC does not require high temperatures for analysis, which is a significant advantage as it prevents the potential for heat-induced degradation or artifact formation of thermally sensitive furan compounds. researchgate.netnih.gov This method is particularly useful for quantifying the compound in complex mixtures or final products.

A typical HPLC setup for furan aldehydes involves a reversed-phase column, such as a C18 or C8 column, which separates compounds based on their hydrophobicity. nih.govnih.gov A mobile phase consisting of a mixture of water (often with an acid modifier like acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used to elute the compounds. nih.govsielc.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, which measures the absorbance of the analyte at a specific wavelength. lcms.czs4science.at This approach allows for precise and accurate quantification, with methods demonstrating excellent linearity and low limits of detection (LOD) and quantification (LOQ). nih.govnih.gov

Table 2: HPLC Method Parameters for Furan Derivative Quantification This table is interactive. Click on headers to sort.

| Parameter | Setting | Purpose | Source |

|---|---|---|---|

| System | HPLC with Diode Array Detector (DAD) | Separation and UV-based quantification. | nih.govlcms.cz |

| Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. | nih.govnih.gov |

| Mobile Phase | Gradient of Water (with 0.1% acetic acid) and Methanol/Acetonitrile | Elution of analytes from the column. | nih.govlcms.cz |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of separation. | nih.govs4science.at |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times. | nih.govlcms.cz |

| Detection Wavelength | ~278 nm | Wavelength for optimal absorbance of furanic aldehydes. | s4science.at |

Stability-indicating methods are crucial for understanding how a compound like this compound behaves under various stress conditions (e.g., acid, base, oxidation, light). Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the premier techniques for this purpose. globalresearchonline.netmolnar-institute.com They combine the high-resolution separation of HPLC with the sensitive and specific detection of mass spectrometry, making them ideal for identifying and characterizing unknown degradation products. globalresearchonline.net

Forced degradation studies expose the compound to harsh conditions to accelerate its breakdown. The resulting mixture is then analyzed by LC-MS/MS. This technique can separate the parent compound from its degradation products, and the mass spectrometer provides the molecular weight and structural fragments of these new entities, allowing for their identification. researchgate.netqub.ac.uk A common degradation pathway for furan aldehydes involves oxidation to the corresponding carboxylic acid (e.g., 3-furan-3-yl-propionic acid). researchgate.net LC-MS/MS methods are developed to be highly sensitive, capable of detecting and quantifying degradation products at very low levels. nih.gov

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple two or more analytical methods, offer a multi-dimensional view of a sample, providing more comprehensive information than a single technique alone.

Headspace Gas Chromatography–Ion Mobility Spectrometry (HS-GC-IMS) is an emerging and powerful hyphenated technique for the rapid and sensitive analysis of volatile organic compounds (VOCs). This method is particularly useful for analyzing the "aroma" profile of a sample containing volatile aldehydes and furan derivatives. The technique works by first analyzing the headspace (the gas phase above the sample) and subjecting it to a two-dimensional separation. sielc.com Components are first separated by a GC column based on their retention time and then enter an ion mobility spectrometer, where they are separated a second time based on their size, shape, and charge (drift time). sielc.coms4science.at

This dual separation provides exceptional resolving power, allowing for the creation of a unique two-dimensional fingerprint (a topographic plot) of a sample's volatile components. s4science.atshimadzu.com HS-GC-IMS is highly sensitive and requires minimal sample preparation, making it an efficient screening tool. shimadzu.com For a compound like this compound, this technique could be used to characterize its volatile profile and detect other trace volatile components, such as alcohols, esters, and other aldehydes, that may be present. sielc.com

Computational Chemistry Studies on 3 Furan 3 Yl Propionaldehyde

Quantum Chemical Kinetic Calculations for Reaction Rate Prediction

Quantum chemical calculations are a powerful tool for predicting the reaction rates of furan (B31954) derivatives. These methods, particularly Density Functional Theory (DFT), are employed to map out the potential energy surface of a reaction, identifying transition states and energy barriers. This information is crucial for calculating reaction rate constants.

For instance, in the study of furan pyrolysis, ab initio quantum chemical techniques have been used to model the thermal decomposition. These calculations revealed that the process is initiated by 1,2-H transfers, leading to the formation of cyclic carbene intermediates. The subsequent decomposition yields products like carbon monoxide and propyne (B1212725) as major products, and acetylene (B1199291) and ketene (B1206846) as minor products. figshare.com Direct ring scission was found to be energetically unfavorable. figshare.com

The kinetics of the reactions of hydroxyl (OH) radicals with furan and its alkylated derivatives have also been extensively studied. whiterose.ac.uk These studies show a negative temperature dependence, indicating that the reaction mechanism is dominated by the addition of the OH radical to the furan ring, especially at lower temperatures. whiterose.ac.uk Master equation calculations have been used to model the pressure and temperature dependence of these reactions, providing detailed kinetic parameters. whiterose.ac.uk

In the case of furfural (B47365), a closely related furan aldehyde, quantum chemical methods at the CBS-QB3 level have been used to determine the rate coefficients for H-abstraction and H-addition reactions, as well as decomposition reactions. dlr.de These calculations are essential for developing detailed chemical kinetic models for the combustion of furfural. dlr.de The main consumption pathways for furfural oxidation were identified as H-abstraction from the aldehyde group by various radicals. dlr.de

The following table provides a summary of computational methods and findings for reaction rate prediction in furan derivatives.

| Furan Derivative | Reaction Type | Computational Method | Key Findings |

| Furan | Pyrolysis | CASSCF, CASPT2, G2(MP2) | Decomposition initiated by 1,2-H transfers, forming cyclic carbene intermediates. figshare.com |

| Furan and alkylated furans | Reaction with OH radicals | Laser flash photolysis, LIF spectroscopy, Master equation calculations | Negative temperature dependence, indicating dominance of OH addition to the furan ring. whiterose.ac.uk |

| Furfural | Oxidation | CBS-QB3 | H-abstraction from the aldehyde group is a major consumption pathway. dlr.de |

Integration of Computational and Experimental Data for Mechanistic Insights

The integration of computational and experimental data provides a more complete understanding of reaction mechanisms involving furan derivatives. Experimental techniques can identify products and measure reaction rates, while computational methods can elucidate the underlying reaction pathways and transition states that are often difficult to observe experimentally.

A study on the pyrolysis of furan demonstrates this synergy. Experimental results from shock tube experiments were quantitatively modeled using a kinetic model with rate constants derived from ab initio calculations. figshare.com This combined approach confirmed that the pyrolysis proceeds through cyclic carbene intermediates rather than direct ring scission. figshare.com

Similarly, in the study of furan's role as an impurity in polypropylene (B1209903) synthesis, a combination of experimental and DFT studies was employed. nih.govminciencias.gov.conih.gov Experimental data showed that furan significantly reduced the productivity of the Ziegler-Natta catalyst. nih.govminciencias.gov.conih.gov DFT calculations explained this by revealing a high adsorption affinity of furan to the titanium active site of the catalyst, effectively blocking it. nih.govminciencias.gov.conih.gov The theoretical analysis identified furan as an electron donor (nucleophile) and the titanium catalyst as an electron acceptor (electrophile), supporting the proposed inhibition mechanism. nih.govminciencias.gov.conih.gov

The Diels-Alder reaction of furan with maleic anhydride (B1165640) has also been investigated through both experimental and theoretical lenses. researchgate.net Experimental observations of the stereoselectivity of the reaction were explained by calculated reaction-free energies and transition-state barriers. researchgate.net The low thermodynamic stability of the furan [4 + 2] adducts, as determined by calculations, leads to retro-Diels-Alder reactions, which explains the dominance of the thermodynamically more stable exo stereoisomer, a finding that contradicts the typical kinetic preference for the endo isomer in many Diels-Alder reactions. researchgate.net

The table below showcases examples of the integration of computational and experimental methods for mechanistic studies of furan derivatives.

| Furan Derivative | Reaction/Process | Experimental Method | Computational Method | Integrated Mechanistic Insight |

| Furan | Pyrolysis | Shock tube experiments | Ab initio calculations | Confirmed pyrolysis mechanism via cyclic carbene intermediates. figshare.com |

| Furan | Polymerization inhibition | Polypropylene synthesis with varying furan concentrations | DFT | Explained the inhibitory effect of furan through its strong adsorption to the catalyst's active site. nih.govminciencias.gov.conih.gov |

| Furan | Diels-Alder with maleic anhydride | NMR spectroscopy | DFT (MP2/6-31+G(d)) | Explained the observed stereoselectivity through the thermodynamic instability of the initial adducts. researchgate.net |

Applications of 3 Furan 3 Yl Propionaldehyde As a Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Architectures

The structural features of 3-Furan-3-YL-propionaldehyde make it an ideal starting point for the synthesis of more complex molecules. The aldehyde functionality serves as a handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. Concurrently, the furan (B31954) moiety can participate in various cycloaddition and substitution reactions, allowing for the construction of diverse heterocyclic systems.

While specific examples of its use in the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential is inferred from the well-established reactivity of both aldehydes and furan rings. The propionaldehyde (B47417) side chain can be elaborated to introduce stereocenters and additional functional groups, crucial for building up the carbon skeleton of complex target molecules.

Role in the Construction of Biologically Relevant Molecular Scaffolds

The furan nucleus is a common motif in a multitude of biologically active compounds. Consequently, this compound is a key intermediate for the synthesis of molecules with significant biological and medicinal relevance.

Synthetic Pathways to Furan-Containing Fine Chemicals

The transformation of biomass-derived furans into high-value organic compounds is a significant area of research. rsc.org While general methods for the synthesis of substituted furans are well-established, such as the Paal-Knorr synthesis and the Feist-Benary synthesis, the use of this compound as a starting material allows for the introduction of a three-carbon side chain at the 3-position of the furan ring. chemistrywithdrsantosh.com This is particularly valuable as direct functionalization at the C(3) position of furan can be challenging compared to the more reactive C(2) and C(5) positions. acs.org

The aldehyde group can be converted into a variety of other functionalities, leading to a diverse range of furan-containing fine chemicals. For instance, oxidation would yield the corresponding carboxylic acid, a valuable synthon, while reduction would produce the alcohol. The aldehyde can also undergo condensation reactions with various nucleophiles to generate more elaborate side chains.

Building Blocks for Pharmaceutical Intermediates

The utility of this compound as a building block for pharmaceutical intermediates is explicitly demonstrated in its application for the synthesis of inosine (B1671953) monophosphate dehydrogenase (IMPDH) inhibitors. google.com IMPDH is a key enzyme and a target for antiviral, anticancer, and immunosuppressive therapies. A patent discloses the use of 3-(furan-3-yl)propanal as a reactant in the preparation of a series of benzene-oxazolyl derivatives that act as IMPDH inhibitors. google.com This highlights the compound's direct relevance in the development of new therapeutic agents.

The synthesis of these inhibitors likely involves a reaction of the aldehyde group, such as a condensation or reductive amination, to incorporate the propionaldehyde side chain into the final drug scaffold.

Synthesis of Advanced Organic Molecules with Specific Functional Groups

The dual reactivity of this compound allows for the synthesis of advanced organic molecules with tailored functional groups. The aldehyde can be a site for introducing nitrogen-containing groups through reactions like the formation of imines, enamines, or through reductive amination, leading to various amines. It can also participate in Wittig-type reactions to form alkenes with specific stereochemistry.

Furthermore, the furan ring itself can be chemically modified. For example, it can undergo Diels-Alder reactions, acting as the diene component, to construct bicyclic systems. The furan ring can also be a precursor to other cyclic structures through ring-opening and subsequent recyclization reactions.

Derivatization for Material Science Applications

Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics. researchgate.netresearchgate.net Furan derivatives, particularly those derived from biomass, are being explored as monomers for the production of polyesters, polyamides, and epoxy resins. researchgate.netacs.org

While direct polymerization of this compound is not widely reported, its potential as a monomer or a precursor to a monomer is considerable. The aldehyde functionality could be utilized in condensation polymerizations with suitable co-monomers. For example, it could react with diols or diamines to form polyacetals or other polymer structures.

Synthesis and Chemical Properties of Derivatives and Analogs of 3 Furan 3 Yl Propionaldehyde

Structural Modifications of the Propionaldehyde (B47417) Chain

The three-carbon aldehyde chain attached to the furan (B31954) ring at the 3-position offers multiple sites for chemical transformation. These modifications can alter the steric and electronic properties of the molecule, leading to new derivatives.

Extending the length of the propionaldehyde chain is a key strategy for synthesizing more complex molecules. Standard organic chemistry methodologies can be applied to achieve this, with the Wittig reaction and aldol (B89426) condensation being prominent examples. vulcanchem.com These reactions build new carbon-carbon bonds, effectively elongating the side chain.

Wittig Reaction: This reaction involves the use of a phosphorus ylide, such as one derived from furan-3-ylmethyltriphenylphosphonium salts, to react with an appropriate aldehyde (e.g., formaldehyde (B43269) equivalents) to extend the chain. vulcanchem.com

Aldol Condensation: The aldehyde group of 3-furan-3-yl-propionaldehyde can react with enolates derived from other carbonyl compounds. For instance, coupling with acetaldehyde (B116499) derivatives under basic conditions can lead to a longer carbon chain with new functional groups. vulcanchem.com

Table 1: Selected Chain Elongation Strategies

| Reaction Type | Reagents/Conditions | Resulting Structure |

|---|---|---|

| Wittig Reaction | Furan-3-ylmethyltriphenylphosphonium salt, base, aldehyde/ketone | Extended unsaturated or saturated chain |

| Aldol Condensation | Base (e.g., NaOH, LDA), another carbonyl compound | β-hydroxy aldehyde/ketone or α,β-unsaturated aldehyde/ketone |

The propionaldehyde chain is amenable to a variety of functional group interconversions, primarily centered around the reactivity of the aldehyde and the adjacent alkyl carbons.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. This transformation converts this compound into 3-(furan-3-yl)propanoic acid. This acid can then serve as a precursor for other derivatives like esters and amides.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, yielding 3-(furan-3-yl)propan-1-ol. vulcanchem.com This reaction adds a hydroxyl group, which can undergo further reactions such as etherification or esterification.

Amination: Reductive amination can introduce a nitrogen-containing group. The reaction of the aldehyde with an amine, followed by reduction of the resulting imine, yields a primary, secondary, or tertiary amine on the side chain.

Table 2: Functional Group Interconversions on the Propionaldehyde Chain

| Reaction Type | Reagent(s) | Initial Functional Group | Final Functional Group |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Aldehyde | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Aldehyde | Primary Alcohol |

| Reductive Amination | R₂NH, NaBH₃CN | Aldehyde | Amine |

Chemical Modifications of the Furan Ring System

The furan ring is an electron-rich aromatic system, making it susceptible to various modifications, particularly electrophilic substitution. pearson.comnumberanalytics.com The nature and position of substituents on the ring significantly influence its reactivity and the orientation of subsequent reactions. nih.gov

Furan is more reactive than benzene (B151609) in electrophilic aromatic substitution reactions due to the electron-donating effect of the ring oxygen atom, which increases the electron density of the ring. pearson.comnumberanalytics.com

Regioselectivity: Electrophilic attack on an unsubstituted furan ring occurs preferentially at the C2 (alpha) position because the resulting carbocation intermediate is better stabilized by resonance. pearson.comnumberanalytics.com There are more resonance structures available for attack at the C2 position compared to the C3 (beta) position, leading to a more stable intermediate. pearson.com

Directing Effects of Substituents: The existing 3-propyl-aldehyde substituent on this compound influences the position of any further substitution. As an alkyl group, it is weakly activating and directs incoming electrophiles to the ortho (C2) and para (C5) positions. Therefore, electrophilic substitution reactions like nitration or halogenation would be expected to yield primarily 2- and 5-substituted derivatives. numberanalytics.com

Table 3: Common Electrophilic Substitution Reactions on the Furan Ring

| Reaction | Reagents | Typical Product(s) for a 3-Substituted Furan |

|---|---|---|

| Nitration | Nitric acid, acetic anhydride (B1165640) | 2-Nitro-3-substituted furan, 5-Nitro-3-substituted furan |

| Bromination | Br₂ in a non-polar solvent | 2-Bromo-3-substituted furan, 5-Bromo-3-substituted furan |

| Formylation | Vilsmeier-Haack reagent (DMF, POCl₃) | 2-Formyl-3-substituted furan, 5-Formyl-3-substituted furan |

Ring annulation involves the construction of a new ring fused to the existing furan core, leading to polycyclic heterocyclic systems. These reactions often utilize the furan as a building block.

Diels-Alder Reaction: Furan can act as a diene in [4+2] cycloaddition reactions with various dienophiles to form bicyclic adducts. numberanalytics.com These adducts can then be converted into more complex fused ring systems.

Synthesis of Benzofurans: One strategy to create a fused benzene ring involves the reaction of hydroxyaryl-substituted furans. For example, 2-hydroxyaryl(5-methylfur-2-yl)alkanes can be rearranged in the presence of acid to form 3-substituted benzo[b]furan derivatives through a furan ring-opening and subsequent ring-closure mechanism. mdpi.com

Fusion with Other Heterocycles: Synthetic methods have been developed to fuse other heterocyclic rings to furan. For instance, reactions involving nitrobutadienic building blocks with aromatic enolates can lead to furan-fused derivatives. nih.gov Base-catalyzed reactions of specific furan ethers can also provide a route to tricyclic furan systems. rsc.org

Synthesis of Furan-3-carboxylic Acid Derivatives

Furan-3-carboxylic acids and their esters are important synthetic intermediates. google.com The synthesis of compounds with substitution at the 3-position of the furan ring often requires specific strategies, as direct functionalization at this position can be challenging. researchgate.net

Several synthetic routes have been established:

Aromatization of Dihydrofurans: One method involves the aromatization of a 4-trichloroacetyl-2,3-dihydrofuran intermediate. Subsequent nucleophilic displacement of the trichloromethyl group with hydroxide, alcohols, or amines yields furan-3-carboxylic acid or its corresponding ester and amide derivatives. researchgate.net

Oxidative Carbonylation: A direct, one-step synthesis of furan-3-carboxylic esters can be achieved through the palladium iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. This process involves a sequence of heterocyclization, alkoxycarbonylation, and dehydration. nih.gov

From Substituted Furans: The preparation of various alkyl-substituted furan-3-carboxylates is well-documented in the literature. google.com For example, methyl 2,5-dimethylfuran-3-carboxylate and ethyl 2-methyl-5-phenylfuran-3-carboxylate can be synthesized via established methods and can serve as starting materials for further derivatization. google.com These esters can be hydrolyzed to the free acids, which are then converted to acyl chlorides using reagents like thionyl chloride, providing a gateway to amides and other derivatives. google.com

Table 4: Selected Synthetic Routes to Furan-3-Carboxylic Acid Derivatives

| Starting Material Type | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| 4-Trichloroacetyl-2,3-dihydrofuran | Base (e.g., NaOH), then Nucleophile (H₂O, ROH, R₂NH) | Furan-3-carboxylic acid/ester/amide | researchgate.net |

| 3-Yne-1,2-diol derivative | PdI₂/KI, CO, Air, Alcohol | Furan-3-carboxylic ester | nih.gov |

Generation of Novel Spiro Furan-3(2H)-imine Derivatives

Currently, there are no published research findings on the synthesis of novel spiro furan-3(2H)-imine derivatives directly from this compound. Existing methodologies for the creation of the spiro furan-3(2H)-imine scaffold involve the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives. nih.govnih.govresearchgate.net This process proceeds through a 1,4-addition of the aniline, followed by an intramolecular cyclization. nih.govnih.govresearchgate.net Other approaches to furan-containing spiro compounds, such as spirooxindole-furan derivatives, utilize multi-component reactions involving different starting materials like isatin (B1672199) derivatives and N-phenacyl pyridinium (B92312) salts. academie-sciences.fr

Comparative Studies of Furan-2-yl vs. Furan-3-yl Analogs in Chemical Reactions

Direct comparative studies on the chemical reactions of 3-(furan-3-yl)propionaldehyde and its furan-2-yl isomer, 3-(furan-2-yl)propanal, are limited. However, a broader understanding can be gleaned from comparing the reactivity of their parent aldehydes, furan-3-carbaldehyde and furan-2-carbaldehyde (furfural). The position of the aldehyde group on the furan ring significantly influences its electronic properties and, consequently, its reactivity.

The furan-2-yl system, with the aldehyde at the 2-position, experiences a strong electron-withdrawing effect from the formyl group, which deactivates the furan ring towards certain reactions. researchgate.net This deactivation reduces the nucleophilicity of the furan ring's C5-H bond. researchgate.net Conversely, in the furan-3-yl system, the aldehyde group is at a position that results in a different distribution of electron density.

In condensation reactions, such as the Erlenmeyer-Plöchl reaction with hippuric acid, the reactivity of substituted furan-2-carboxaldehydes has been shown to be influenced by other substituents on the furan ring. nih.govresearchgate.net For instance, electron-donating groups can enhance reactivity. While this does not provide a direct comparison to the furan-3-yl analog, it underscores the sensitivity of the furan system to electronic effects.

The synthesis of propanoic acid derivatives also highlights differences. For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been synthesized via the hydroarylation of 3-(furan-2-yl)propenoic acids. mdpi.comresearchgate.net The success of such reactions depends on the electrophilic activation of the furan derivative. mdpi.comresearchgate.net The difference in electronic properties between the furan-2-yl and furan-3-yl systems would likely lead to different outcomes and yields in similar reaction schemes.

The following table summarizes the comparative aspects based on available data for furan-2-yl and furan-3-yl aldehydes.

| Feature | Furan-2-yl Aldehyde (Furfural) | Furan-3-yl Aldehyde | Reference |

| Electronic Effect of Aldehyde | Strong electron-withdrawing effect, deactivating the ring. | Different electron density distribution compared to the 2-yl isomer. | researchgate.net |

| Reactivity with Cl atoms (gas-phase) | Rate constant (k): (2.61 ± 0.27) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | Rate constant (k): (3.15 ± 0.27) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ (Slightly faster) | researchgate.net |

| Condensation Reactions | Reactivity is sensitive to other ring substituents. | Data on propionaldehyde analog is scarce. | nih.govresearchgate.net |

| Propanoic Acid Derivative Synthesis | Achieved through hydroarylation of the corresponding propenoic acid. | Direct comparative data for the propionaldehyde is unavailable. | mdpi.comresearchgate.net |

Green Chemistry Principles in the Synthesis and Transformation of 3 Furan 3 Yl Propionaldehyde

Atom Economy Maximization in Synthetic Routes

Atom economy is a core green chemistry metric that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com The goal is to design synthetic pathways that maximize this incorporation, thereby minimizing waste. numberanalytics.com For a process to be considered environmentally benign, its atom economy should be as close to 100% as possible. researchgate.net

In the synthesis of 3-Furan-3-YL-propionaldehyde, different routes exhibit vastly different atom economies. Addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. jk-sci.comrsc.org

In contrast, modern catalytic methods such as hydroformylation offer a much greener alternative. The direct hydroformylation of 3-allyl-furan, using a catalyst to add a carbonyl group and hydrogen across the double bond, could theoretically achieve 100% atom economy as all reactant atoms are incorporated into the final this compound product.

Table 1: Comparison of Atom Economy in Synthetic Routes to an Aldehyde This is an illustrative comparison of reaction types that could be used in a synthesis plan.

| Synthetic Route Type | General Reaction | Key Byproduct | Theoretical Atom Economy | Green Chemistry Assessment |

|---|---|---|---|---|

| Addition Reaction (e.g., Hydroformylation) | Alkene + CO + H₂ → Aldehyde | None | 100% | Excellent: All reactant atoms are incorporated into the product, generating no waste. jocpr.com |

| Wittig Reaction | Aldehyde + Phosphorus Ylide → Alkene + Phosphine Oxide | Triphenylphosphine Oxide | ~25-30% | Poor: Generates a significant amount of high molecular weight waste, drastically reducing efficiency. rsc.org |

| Oxidation of Primary Alcohol | R-CH₂OH + CrO₃ → R-CHO | Cr-based waste | < 50% | Poor: Uses stoichiometric amounts of hazardous heavy metal oxidants, creating toxic waste. |

Design of Less Hazardous Chemical Syntheses

The third principle of green chemistry advocates for designing synthetic methods that use and generate substances with minimal toxicity to humans and the environment. skpharmteco.comscribd.comwordpress.com This involves moving away from toxic reagents, solvents, and intermediates, even if they are effective, in favor of safer alternatives.

Traditional organic syntheses often employ hazardous materials. For example, the oxidation of a primary alcohol to form this compound might use chromium-based reagents like chromium trioxide. These compounds are highly toxic and carcinogenic, posing significant risks and creating hazardous waste that is difficult to dispose of safely.

A greener approach focuses on catalysis. The use of catalysts is inherently less hazardous because they are used in small amounts and can be recycled, unlike stoichiometric reagents that are consumed in the reaction. scribd.com For the synthesis of furan (B31954) derivatives, catalytic methods using palladium or molybdenum have been reported. These catalytic processes avoid the use of large quantities of toxic materials, making the synthesis intrinsically safer. wordpress.com The ideal synthesis would be designed from the outset to avoid hazardous chemicals, rather than dealing with them as waste after the reaction. skpharmteco.com

Utilization of Safer Solvents and Reaction Media

Replacement of Volatile Organic Solvents

The replacement of volatile organic solvents with greener alternatives is a key focus in sustainable chemistry. For furan-based chemical production, this is particularly relevant. Instead of using chlorinated or aromatic hydrocarbons, syntheses can be designed to use water, supercritical fluids (like CO₂), or bio-based solvents.

Notably, some of the most promising green solvents are themselves derived from biomass. For example, 2-Methyltetrahydrofuran (2-MeTHF) is a solvent produced from furfural (B47365) that exhibits favorable properties and is less volatile and less water-soluble than its petroleum-derived counterpart, tetrahydrofuran (B95107) (THF). csic.es Utilizing such solvents in the synthesis of this compound would create a virtuous cycle, where a biomass-derived product is synthesized using a biomass-derived solvent.

Energy Efficiency in Chemical Processes

Energy consumption is a significant economic and environmental cost in chemical manufacturing. reagent.co.uk The sixth principle of green chemistry states that energy requirements should be recognized for their environmental and economic impacts and should be minimized. reagent.co.uk Processes should ideally be conducted at ambient temperature and pressure.

Catalysis plays a crucial role in improving energy efficiency. By providing an alternative reaction pathway with a lower activation energy, catalysts allow reactions to proceed under milder conditions, such as lower temperatures and pressures. This directly reduces the energy input required to heat and pressurize the reaction vessel.

Renewable Feedstock Utilization and Biomass-Derived Precursors

The seventh principle of green chemistry promotes the use of renewable rather than depleting raw materials wherever technically and economically practicable. This compound is an exemplary model for this principle, as its primary building block, furfural, is a platform chemical derived directly from biomass. rsc.orgrsc.org

Furfural is not produced from petroleum feedstocks; instead, it is manufactured from the pentosan (hemicellulose) components of agricultural and forestry waste. scispace.com This makes it a renewable and sustainable starting material for a wide array of chemicals. csic.es

Sustainable Sourcing of Furfural

The production of furfural is a well-established industrial process that valorizes low-value agricultural residues. rsc.org Raw materials for furfural production are abundant and varied, including:

Corncobs researchgate.net

Sugarcane bagasse scispace.com

Oat hulls

Sawdust scispace.com

Rice straw scispace.com

The process typically involves the acid-catalyzed hydrolysis of pentosans in the biomass to form pentose (B10789219) sugars (like xylose), which are then dehydrated to yield furfural. scispace.com By using waste biomass as a feedstock, the production of furfural does not compete with food crops and provides an economic incentive for collecting and utilizing agricultural residues, which might otherwise be burned or landfilled. researchgate.net This sustainable sourcing makes furfural, and the chemicals derived from it like this compound, key components of a modern bio-based economy. rsc.orgresearchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₇H₈O₂ | Main subject of the article |

| Furfural | C₅H₄O₂ | Renewable precursor from biomass scispace.com |

| Propionaldehyde (B47417) | C₃H₆O | Reactant in a potential synthesis route |

| Malonic acid | C₃H₄O₄ | Reactant in a potential synthesis route |

| Triphenylphosphine oxide | C₁₈H₁₅OP | Byproduct of the Wittig reaction rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | Bio-based green solvent |

| Tetrahydrofuran (THF) | C₄H₈O | Petroleum-derived solvent csic.es |

| Chromium trioxide | CrO₃ | Hazardous oxidizing agent |

| Carbon Monoxide | CO | Reactant in hydroformylation |

| Hydrogen | H₂ | Reactant in hydroformylation and hydrogenation |

| 3-allyl-furan | C₇H₈O | Hypothetical precursor for hydroformylation |

Catalysis in Lieu of Stoichiometric Reagents

A fundamental principle of green chemistry is the use of catalytic reagents over stoichiometric ones. Catalysts, used in small amounts, can facilitate a reaction multiple times, whereas stoichiometric reagents are consumed in the reaction and are required in at least a 1:1 molar ratio with the substrate. This inherent inefficiency of stoichiometric processes leads to the generation of significant quantities of waste, as the reagents themselves become byproducts. In contrast, catalytic reactions are more atom-economical and produce less waste, aligning with the core goal of waste prevention. mdpi.com

The synthesis of furan derivatives often involves reactions like Knoevenagel condensations or Friedel-Crafts alkylations. Traditionally, these reactions might employ stoichiometric amounts of bases (e.g., piperidine (B6355638), pyridine) or Lewis acids (e.g., AlCl₃), which are consumed in the process and require extensive workup procedures to remove, contributing to a high volume of waste. orientjchem.orgmdpi.com The shift towards catalytic systems, where a small amount of a catalyst can drive the reaction to completion, represents a significant advancement in green synthesis design. mdpi.com

The development of environmentally benign catalytic systems is crucial for the sustainable production of furan-based compounds. For the synthesis of aldehydes and their derivatives, research has focused on heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). This simplifies their separation from the reaction product and allows for their recovery and reuse, a key advantage over homogeneous catalysts. frontiersin.orgfrontiersin.org

One of the common pathways to furan-based aldehydes involves the Knoevenagel condensation. mdpi.com Recent research has demonstrated the efficacy of various eco-friendly catalysts for this type of reaction, which can be applied to the synthesis of this compound. These include:

Heterogeneous Basic Catalysts: Materials like calcium ferrite (B1171679) nanoparticles, porous magnesium aluminum phosphate, and zeolites have been successfully used as reusable, solid basic catalysts for Knoevenagel condensations. orientjchem.orgmdpi.comnih.gov These catalysts avoid the use of corrosive and difficult-to-remove soluble bases. orientjchem.org

Biogenic and Waste-Derived Catalysts: Innovations include the use of catalysts derived from renewable resources, such as biogenic carbonates synthesized via microorganisms or extracts from agricultural waste. mdpi.comacgpubs.org These "waste-to-wealth" approaches not only provide effective catalytic media but also contribute to a circular economy. acgpubs.org

Organocatalysts: Small organic molecules like urea (B33335) have been shown to effectively catalyze Knoevenagel condensations under solvent-free conditions, offering a metal-free and environmentally friendly alternative. researchgate.net

Advanced Noble and Non-Noble Metal Catalysts: For hydrogenation or decarbonylation transformations of furan aldehydes, catalysts based on ruthenium, nickel, or gold supported on materials like carbon or titania have been developed. frontiersin.orgnih.govacs.org These systems often operate under mild conditions and show high selectivity, minimizing byproduct formation. mdpi.comacs.org

The following table illustrates a comparison of different catalytic systems used in Knoevenagel condensations, a key reaction type for synthesizing furan derivatives.

| Catalyst System | Substrates | Reaction Conditions | Yield | Key Green Advantage |

| Biogenic Carbonates | 5-HMF derivatives, ethyl cyanoacetate | Solvent-free, 100 °C, 1 h | 71-87% | Utilizes biologically derived catalyst; solvent-free conditions. mdpi.com |

| Agro-Waste Extract | Aromatic aldehydes, malononitrile | Water as solvent, room temp. | High | Employs waste material as a catalyst; uses water as a green solvent. acgpubs.org |

| Urea | Aldehydes, active methylene (B1212753) compounds | Solvent-free, 100 °C, 5-60 min | ~99% | Metal-free organocatalyst; solvent-free and rapid reaction. researchgate.net |

| Calcium Ferrite (NPs) | Carbonyl compounds, active methylene | Solvent-free, room temp. | Excellent | Reusable magnetic nanocatalyst, easy separation, mild conditions. orientjchem.org |

| Porous Mg-Al Phosphate | Aromatic aldehydes, malononitrile | Mild conditions | up to 99% | Efficient, recyclable heterogeneous catalyst with high surface area. mdpi.com |

Waste Prevention and Minimization Strategies

Waste prevention is the most impactful of the twelve principles of green chemistry, prioritizing the elimination of waste at its source rather than treating it after it has been created. mdpi.com A key metric used to quantify waste generation and evaluate the "greenness" of a chemical process is the Process Mass Intensity (PMI). acsgcipr.org

Process Mass Intensity (PMI) is defined as the ratio of the total mass of all materials used in a process (raw materials, solvents, reagents, process water, etc.) to the mass of the final active pharmaceutical ingredient or chemical product obtained. acsgcipr.org A lower PMI value signifies a more efficient and less wasteful process. In many chemical syntheses, particularly in the pharmaceutical industry, the bulk of the mass input is from solvents used during the reaction and subsequent purification steps, often resulting in PMI values well over 100. acsgcipr.orgnih.gov

For the synthesis of this compound, a significant reduction in PMI can be achieved by redesigning the process based on green chemistry principles. This involves moving from a traditional, stoichiometric, solvent-intensive process to a modern, catalytic, and more efficient one.

Consider a hypothetical comparison for the synthesis of one kilogram of this compound:

Traditional Route: A Knoevenagel condensation using a stoichiometric amount of a base like piperidine in a large volume of an organic solvent such as toluene. The workup would involve quenching with acid, multiple extractions with large volumes of solvent and water, and finally, purification by distillation or chromatography, which consumes more solvent.

Greener Catalytic Route: The same condensation performed using a small amount of a recyclable, heterogeneous catalyst (e.g., 1-2 mol%) under solvent-free conditions or in a green solvent like water. mdpi.comresearchgate.net After the reaction, the solid catalyst can be simply filtered off and reused. The reduced need for quenching and extraction steps drastically cuts down on solvent and water usage, leading to a much lower PMI.

The following data table provides a hypothetical comparison of the PMI for these two routes, illustrating the potential for waste reduction.

| Input Material | Traditional Stoichiometric Route (kg) | Greener Catalytic Route (kg) | Comments on Reduction |

| Furan-3-carbaldehyde | 1.0 | 1.0 | Reactant |

| Propionaldehyde | 0.7 | 0.7 | Reactant |

| Stoichiometric Base | 0.9 | 0.0 | Replaced by a small amount of catalyst. |

| Heterogeneous Catalyst | 0.0 | 0.02 | Small quantity, recyclable. |

| Reaction Solvent (Toluene) | 15.0 | 0.0 | Reaction is solvent-free. |

| Quenching Acid/Base | 2.0 | 0.0 | Not required in the catalytic route. |

| Extraction Solvent | 20.0 | 2.0 | Minimal workup needed. |

| Process Water | 20.0 | 2.0 | Reduced due to simpler workup. |

| Total Mass In (kg) | 59.6 | 5.72 | Over 90% reduction in total mass input. |

| Product Out (kg) | 1.0 | 1.0 | Target amount |

| Process Mass Intensity (PMI) | 59.6 | 5.72 | A significant improvement in process efficiency. |

By focusing on catalytic methods and designing processes that minimize solvent use and complex purification steps, the environmental impact of producing chemicals like this compound can be substantially reduced, demonstrating a practical application of green chemistry principles.

Environmental Fate and Degradation Studies of 3 Furan 3 Yl Propionaldehyde

Stability Assessment under Controlled Environmental Conditions

The stability of 3-furan-3-yl-propionaldehyde is influenced by environmental factors such as light and water. fishersci.com The furan (B31954) ring and the aldehyde functional group are the primary sites for degradation reactions.

The aldehyde group in furanic compounds is susceptible to photodegradation. For the related compound 3-furaldehyde, exposure to ultraviolet (UV) light can lead to photoisomerization, converting the trans isomer to the cis isomer, eventually reaching a photochemical equilibrium. medchemexpress.com Under higher energy UV radiation, photolysis can occur, leading to decarbonylation and the formation of products such as furan, cyclopropene, and acrylene. medchemexpress.com

While specific studies on this compound are not available, it is plausible that its aldehyde group undergoes similar photochemical reactions. The primary photodegradation pathways are expected to involve the cleavage of the C-C bond between the carbonyl group and the adjacent carbon atom.

Table 1: Postulated Photodegradation Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

| Furan | C4H4O | Decarbonylation of the aldehyde group followed by rearrangement. |

| 3-ethylfuran | C6H8O | Reduction of the propionaldehyde (B47417) side chain. |

| Furan-3-yl-propan-1-ol | C7H10O2 | Reduction of the aldehyde group. |

| Furan-3-carboxylic acid | C5H4O3 | Oxidation of the aldehyde group. |

This table is based on analogous reactions of similar furan aldehydes and represents hypothetical degradation products in the absence of specific experimental data for this compound.

The hydrolysis of furan compounds can occur, particularly under acidic or basic conditions, although furan itself is considered relatively stable in neutral aqueous solutions. nih.gov The presence of the aldehyde group in this compound can influence its hydrolytic stability. In acidic conditions, protonation of the furan ring's oxygen can initiate ring-opening reactions. nih.gov For some furan derivatives, hydrolysis can lead to the formation of dicarbonyl compounds. nih.gov

Specific hydrolysis rate constants for this compound are not documented. However, studies on other furan aldehydes in aqueous solutions indicate that hydrolysis can be a degradation pathway, particularly with changes in pH. copernicus.org

Table 2: Hypothetical Hydrolysis Rate of this compound at Different pH Values

| pH | Temperature (°C) | Half-life (t½) (days) |

| 4 | 25 | 180 |

| 7 | 25 | 365 |

| 9 | 25 | 120 |

This table presents hypothetical data to illustrate the potential effect of pH on the hydrolysis rate, based on general knowledge of furan compound stability.

Accelerated Degradation Studies for Long-Term Behavior Prediction

Accelerated degradation studies are employed to predict the long-term stability of chemical compounds without conducting lengthy real-time studies.

The Arrhenius equation is a common model used in accelerated stability studies to predict the degradation rate at lower temperatures based on data from elevated temperatures. The model relates the rate constant (k) to the activation energy (Ea) and temperature (T).

While no specific Arrhenius parameters for the degradation of this compound are available, this methodology is standard for assessing the shelf-life of chemical compounds. acs.org

Table 3: Illustrative Arrhenius Model Parameters for Thermal Degradation

| Parameter | Value |

| Activation Energy (Ea) | 80 kJ/mol |

| Pre-exponential Factor (A) | 1.0 x 10^8 s⁻¹ |

| Predicted Shelf-life at 25°C | 2.5 years |

This table contains illustrative data to demonstrate the application of the Arrhenius model. These are not experimental values for this compound.

Tracking of Degradation Products in Model Systems

Identifying the degradation products of this compound is crucial for a complete understanding of its environmental fate. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for separating and identifying these products. nih.govmdpi.com

Studies on the atmospheric degradation of the related compound 3-methylfuran (B129892) have identified products such as 3-furaldehyde, chlorinated methylfuranones, and hydroxy-methylfuranones, indicating that both the furan ring and its substituents are reactive sites. researchgate.net Anaerobic biodegradation of furfural (B47365), another related aldehyde, has been shown to produce intermediates like furfuryl alcohol and furoic acid before complete mineralization to methane (B114726) and carbon dioxide. nih.gov Based on these analogous pathways, the degradation of this compound likely involves oxidation or reduction of the aldehyde group and reactions involving the furan ring.

Formation in Thermal Processing Environments

Furan and its derivatives can be formed in foods during thermal processing through the Maillard reaction, which involves reactions between amino acids and reducing sugars. nih.govnih.govresearchgate.net The thermal degradation of carbohydrates is a key pathway for the formation of furans. researchgate.net While the formation of furan and simple alkylfurans is well-studied, the specific formation of this compound in these conditions is not well-documented. However, it is plausible that it could be formed as a minor product from the degradation of certain carbohydrates and amino acids. researchgate.net For instance, the thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) can lead to various furan derivatives. acs.orgnih.gov

Future Research Directions and Emerging Areas for 3 Furan 3 Yl Propionaldehyde Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a critical objective in modern organic chemistry, particularly for applications in pharmaceuticals and materials science. For 3-(Furan-3-yl)propionaldehyde, the development of novel stereoselective synthetic routes is a key area of future research. Current efforts are focused on asymmetric catalytic hydrogenations and aldol (B89426) reactions that can introduce chirality at specific positions. Researchers are exploring the use of chiral ligands complexed with transition metals to achieve high enantioselectivity. The goal is to create a toolbox of synthetic methods that allow for the precise control of the stereochemistry of the final product and its derivatives.

In-Depth Mechanistic Elucidation of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For complex transformations involving 3-(Furan-3-yl)propionaldehyde, such as multi-component reactions or cascade sequences, detailed mechanistic studies are crucial. Future work in this area will likely involve a combination of experimental techniques, including kinetic analysis and isotopic labeling, alongside computational modeling. Elucidating the intricate pathways of these reactions will provide invaluable insights into the factors that govern reactivity and selectivity, paving the way for more rational and efficient synthesis design.

Design and Synthesis of Derivatives with Tailored Chemical Functionalities

The inherent reactivity of the furan (B31954) ring and the aldehyde group in 3-(Furan-3-yl)propionaldehyde makes it an ideal scaffold for the synthesis of a diverse range of derivatives. Future research will focus on the strategic design and synthesis of new molecules with tailored chemical functionalities to meet specific application needs. This could involve modifications to the furan ring, such as electrophilic substitution or metal-catalyzed cross-coupling reactions, as well as transformations of the aldehyde group into other functional groups like alcohols, carboxylic acids, or amines. The resulting library of derivatives could be screened for a variety of properties, opening up new avenues for this compound's application.

Advanced Analytical Techniques for Real-time Process Monitoring

The ability to monitor chemical reactions in real-time is essential for process optimization, quality control, and ensuring safety, particularly in industrial settings. Future research will focus on the implementation of advanced analytical techniques for the real-time monitoring of processes involving 3-(Furan-3-yl)propionaldehyde. Techniques such as process analytical technology (PAT), including in-situ spectroscopy (e.g., FT-IR, Raman) and chromatography, can provide continuous data on reaction progress, concentration of reactants and products, and the formation of any byproducts. This data-rich approach will enable more precise control over reaction parameters, leading to improved yields and product quality.

Integration of Computational Chemistry with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis offers a powerful approach to accelerate the discovery and development of new chemical entities and processes. In the context of 3-(Furan-3-yl)propionaldehyde chemistry, computational tools such as density functional theory (DFT) can be used to predict reaction outcomes, screen potential catalysts, and elucidate reaction mechanisms. This in-silico approach can help to prioritize experimental efforts, reducing the time and resources required for laboratory work. The iterative loop of computational prediction and experimental validation is expected to be a key driver of innovation in this field.

Investigation of Structure-Reactivity Relationships in Novel Reaction Environments

The exploration of 3-furan-3-yl-propionaldehyde's chemical behavior in unconventional reaction settings is a burgeoning field of study. Understanding the interplay between its molecular structure and reactivity under various conditions is pivotal for unlocking its full potential as a versatile building block in organic synthesis. This section delves into the anticipated reactivity of this compound in novel reaction environments, drawing comparisons with its more extensively studied 2-substituted isomer and other furan derivatives to elucidate its unique chemical profile.

The reactivity of this compound is governed by the electronic properties of the furan ring and the electrophilic nature of the aldehyde group. The furan ring is an electron-rich aromatic system, susceptible to electrophilic attack. However, the position of the substituent significantly influences the regioselectivity and rate of these reactions. In electrophilic aromatic substitution, the heteroatom's preference is for substitution at the C2 position. pearson.com This suggests that the reactivity of the 3-substituted isomer will differ from the 2-substituted one.

General reactions of this compound include oxidation of the aldehyde to a carboxylic acid, reduction to an alcohol, and nucleophilic substitution reactions.

Comparative Reactivity: 3-yl versus 2-yl Isomers

The position of the propionaldehyde (B47417) side chain on the furan ring—at the 3-position versus the 2-position—is expected to have a profound impact on the molecule's reactivity due to differences in electronic and steric effects.

| Feature | 3-(Furan-3-yl)propionaldehyde | 3-(Furan-2-yl)propanal | Rationale |

| Electronic Effect of Furan Ring on Aldehyde | The C3 position is less electronically coupled to the furan oxygen than the C2 position. This may result in a slightly less activated aldehyde group compared to the 2-yl isomer. | The C2 position has a stronger resonance effect from the furan oxygen, potentially making the aldehyde group more susceptible to certain nucleophilic attacks. | The proximity and conjugation of the substituent to the heteroatom influence the electronic distribution within the molecule. |

| Steric Hindrance around Aldehyde | The aldehyde group at the C3 position is flanked by a proton and the side chain, offering moderate steric hindrance. | The aldehyde group at the C2 position is adjacent to the furan oxygen and a proton, which may present different steric challenges for incoming reagents. | The spatial arrangement of atoms around the reactive center affects the accessibility for other molecules. |

| Reactivity in Electrophilic Aromatic Substitution | Electrophilic attack on the furan ring is likely to be directed to the C2 and C5 positions, which are the most activated sites in 3-substituted furans. | In 2-substituted furans, electrophilic attack is predominantly directed to the C5 position. | The directing effects of substituents on aromatic rings guide the position of incoming electrophiles. pearson.com |

Reactivity in Novel Reaction Environments

Q & A

Q. What are the optimal synthetic routes for 3-Furan-3-YL-propionaldehyde, and how can reaction conditions be systematically optimized?

- Methodological Answer : Systematic optimization involves varying catalysts (e.g., acid/base catalysts), solvents (polar vs. nonpolar), and temperature regimes. Reaction progress can be monitored via thin-layer chromatography (TLC) and quantified using gas chromatography-mass spectrometry (GC-MS) . For furan derivatives like (E)-3-(Furan-2-yl)acrylaldehyde (structurally similar), retro-aldol pathways and Wittig reactions are common; these approaches may be adapted with furan-3-yl substituents . Design of Experiments (DoE) software can statistically identify critical parameters (e.g., pH, stoichiometry) for yield optimization.

Q. How can spectroscopic techniques (e.g., NMR, IR) be combined with chromatographic methods (HPLC, GC-MS) to characterize this compound purity and structural integrity?

- Methodological Answer :

- NMR : Use H and C NMR to confirm regiochemistry of the furan ring and aldehyde group. Compare coupling constants with literature data for furan derivatives .

- IR : Identify carbonyl (C=O) stretching frequencies (~1700 cm) and furan ring vibrations (C-O-C asymmetric stretch ~1250 cm) .

- GC-MS/HPLC : Quantify purity by comparing retention times with standards and detect impurities via mass fragmentation patterns . Multi-method validation ensures reproducibility, as highlighted in chromatography best practices .

Q. What are the key factors influencing the stability of this compound under various storage conditions, and what accelerated degradation studies can predict long-term behavior?

- Methodological Answer : Stability studies should assess:

- Temperature : Store samples at 4°C, 25°C, and 40°C to simulate shelf life.

- Light exposure : Use amber vials to prevent photodegradation of the aldehyde group .

- Humidity : Monitor hydrolysis rates in controlled humidity chambers.

Accelerated degradation via elevated temperatures (Arrhenius modeling) can extrapolate degradation kinetics. LC-MS/MS tracks degradation products (e.g., oxidation to carboxylic acids) .

Advanced Research Questions

Q. What mechanistic insights can computational chemistry (DFT calculations, molecular dynamics) provide about the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries of transition states to identify energy barriers for nucleophilic attack at the aldehyde group. Compare with experimental kinetic data .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., protic vs. aprotic solvents). Use software like Gaussian or ORCA with thermodynamic datasets from NIST .

- Electrostatic Potential Maps : Predict regioselectivity by analyzing charge distribution on the furan ring and aldehyde moiety .

Q. How can conflicting literature reports on the catalytic efficiency of transition metal complexes in this compound transformations be resolved through controlled kinetic studies and error analysis?

- Methodological Answer :

- Controlled Kinetic Experiments : Use stopped-flow spectroscopy to measure reaction rates under identical conditions (pH, temperature, catalyst loading).

- Error Analysis : Apply statistical tools (e.g., ANOVA) to identify variability sources (e.g., catalyst purity, solvent batch effects) .

- Reference Standards : Cross-validate results using certified catalysts and substrates from authoritative suppliers (e.g., NIST reference materials) .

Q. What advanced isotopic labeling strategies (e.g., C or H labeling) can elucidate the metabolic pathways of this compound in microbial degradation studies?

- Methodological Answer :

- Isotopic Tracers : Synthesize C-labeled aldehyde groups via modified Claisen-Schmidt condensation. Confirm labeling efficiency using high-resolution MS .

- Metabolic Profiling : Incubate labeled compounds with microbial cultures (e.g., Pseudomonas spp.) and track isotopic incorporation into metabolites via NMR or LC-MS.

- Pathway Mapping : Compare labeled metabolite profiles with genomic databases (e.g., KEGG) to identify degradation enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.